molecular formula C30H33N5O4 B12411085 Brd4-BD1/2-IN-2

Brd4-BD1/2-IN-2

Cat. No.: B12411085
M. Wt: 527.6 g/mol
InChI Key: MWCRMAMBVBLWNT-UHFFFAOYSA-N
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Description

Brd4-BD1/2-IN-2 is a selective inhibitor targeting the bromodomain-containing protein 4 (BRD4), specifically its bromodomains 1 and 2. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer and inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Brd4-BD1/2-IN-2 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Brd4-BD1/2-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically derivatives of this compound with enhanced pharmacokinetic properties, such as increased solubility, stability, and binding affinity .

Scientific Research Applications

Brd4-BD1/2-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of BRD4 in gene regulation and chromatin remodeling.

    Biology: Employed in cellular assays to investigate the effects of BRD4 inhibition on cell proliferation, differentiation, and apoptosis.

    Medicine: Explored as a potential therapeutic agent for treating various cancers, including leukemia, breast cancer, and prostate cancer, as well as inflammatory diseases.

    Industry: Utilized in drug discovery and development programs to identify and optimize new BRD4 inhibitors .

Mechanism of Action

Brd4-BD1/2-IN-2 exerts its effects by selectively binding to the bromodomains 1 and 2 of BRD4. This binding prevents BRD4 from recognizing and interacting with acetylated lysine residues on histones, thereby disrupting the recruitment of transcriptional machinery and inhibiting gene expression. The inhibition of BRD4 leads to the downregulation of oncogenes and other genes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Brd4-BD1/2-IN-2 stands out due to its high selectivity for both bromodomains 1 and 2 of BRD4, making it a valuable tool for studying the distinct roles of these domains in gene regulation. Its unique chemical structure also offers potential advantages in terms of binding affinity and pharmacokinetic properties .

Properties

Molecular Formula

C30H33N5O4

Molecular Weight

527.6 g/mol

IUPAC Name

4-[5-(2,6-dimethylphenoxy)-2-(2-hydroxy-2-methylpropyl)indazol-6-yl]-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide

InChI

InChI=1S/C30H33N5O4/c1-7-31-28(36)24-13-21-22(15-34(6)29(37)26(21)32-24)20-12-23-19(14-35(33-23)16-30(4,5)38)11-25(20)39-27-17(2)9-8-10-18(27)3/h8-15,32,38H,7,16H2,1-6H3,(H,31,36)

InChI Key

MWCRMAMBVBLWNT-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC2=C(N1)C(=O)N(C=C2C3=CC4=NN(C=C4C=C3OC5=C(C=CC=C5C)C)CC(C)(C)O)C

Origin of Product

United States

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